molecular formula C8H16O2 B6153242 (1-ethoxycyclopentyl)methanol CAS No. 1873961-20-6

(1-ethoxycyclopentyl)methanol

Cat. No.: B6153242
CAS No.: 1873961-20-6
M. Wt: 144.2
InChI Key:
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Description

(1-Ethoxycyclopentyl)methanol is an organic compound characterized by a cyclopentane ring substituted with an ethoxy group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethoxycyclopentyl)methanol typically involves the reaction of cyclopentanol with ethyl iodide in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of cyclopentanol is replaced by an ethoxy group, forming this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(1-Ethoxycyclopentyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and strong acids can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of (1-ethoxycyclopentyl)ketone or (1-ethoxycyclopentyl)aldehyde.

    Reduction: Formation of (1-ethoxycyclopentane).

    Substitution: Formation of various substituted cyclopentyl derivatives.

Scientific Research Applications

Chemistry

(1-Ethoxycyclopentyl)methanol is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology

In biological research, this compound is studied for its potential effects on cellular processes and metabolic pathways. Its interactions with biological molecules can provide insights into enzyme functions and receptor activities.

Medicine

The compound is investigated for its potential therapeutic applications, including its use as a precursor for drug development. Its structural features may contribute to the design of novel pharmaceuticals with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of (1-ethoxycyclopentyl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular functions and metabolic pathways. The exact molecular pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanol: A precursor in the synthesis of (1-ethoxycyclopentyl)methanol.

    Cyclopentylmethanol: A structurally similar compound with a hydroxymethyl group attached to the cyclopentane ring.

    Ethoxycyclohexanol: A compound with a similar ethoxy group but a different ring structure.

Uniqueness

This compound is unique due to the presence of both an ethoxy group and a hydroxymethyl group on the cyclopentane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

1873961-20-6

Molecular Formula

C8H16O2

Molecular Weight

144.2

Purity

95

Origin of Product

United States

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